5-Carbamoyl-1,2,3,6-tetrahydropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyridine-5-carboxamide |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h2,8H,1,3-4H2,(H2,7,9) |
InChI Key |
WLJLXYQFJKDWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Carbamoyl 1,2,3,6 Tetrahydropyridine Analogues
Nucleophilic Reaction Pathways of Tetrahydropyridine (B1245486) Derivatives
The presence of both nucleophilic (nitrogen atom) and electrophilic (C=C double bond) centers within the tetrahydropyridine ring allows for a range of nucleophilic reactions. These pathways are crucial for the construction of more complex molecular architectures.
Tetrahydropyridine derivatives can undergo both intra- and intermolecular nucleophilic attacks. In intramolecular reactions, a nucleophile and an electrophile within the same molecule react, leading to the formation of a cyclic product. youtube.com These reactions are often kinetically favored over their intermolecular counterparts, particularly when forming stable five- or six-membered rings. youtube.commasterorganicchemistry.com For instance, a hydroxyl group attached to a side chain of a tetrahydropyridine molecule can attack an electrophilic center within the ring, resulting in a fused heterocyclic system. youtube.com The efficiency of these ring closures is dependent on factors such as ring size, with five- and six-membered ring formations being the most favorable. masterorganicchemistry.com
Intermolecular nucleophilic additions also play a significant role in the chemistry of tetrahydropyridines. External nucleophiles can attack electrophilic sites on the tetrahydropyridine ring or its substituents. For example, the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various nitrogen-centered nucleophiles results in nucleophilic aromatic substitution, yielding mixtures of substituted products. beilstein-journals.org Similarly, the reaction of polyfluorinated pyridines with N-, O-, and S-containing nucleophiles leads to the substitution of fluorine atoms, demonstrating the susceptibility of the ring to external nucleophilic attack. researchgate.net
The regioselectivity of nucleophilic attack is influenced by the electronic properties of the substituents on the ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups can deactivate it. The interplay of these electronic effects, along with steric factors, determines the final product distribution in these reactions.
Pyridinium (B92312) ylides are reactive intermediates that can be generated from tetrahydropyridine precursors through N-alkylation followed by deprotonation. researchgate.net These ylides are 1,3-dipoles and are highly valuable in the synthesis of various heterocyclic compounds, particularly through [3+2] cycloaddition reactions. researchgate.netnottingham.ac.uk
The general mechanism involves the in situ generation of the pyridinium ylide, which then reacts with a dipolarophile, such as an activated alkene or alkyne. nottingham.ac.ukorganic-chemistry.org For example, the reaction of a pyridinium ylide with an electron-deficient alkyne leads to the formation of a dihydroindolizine intermediate, which can subsequently aromatize to the corresponding indolizine. nih.gov The efficiency and rate of these cycloaddition reactions are highly dependent on the nature of the substituents on both the ylide and the dipolarophile. nih.gov Electron-withdrawing groups on the dipolarophile generally enhance its reactivity. nih.gov
Pyridinium ylides can be generated under various conditions, including metal-catalyzed decomposition of diazo compounds in the presence of a pyridine (B92270) derivative. nottingham.ac.uk This method allows for the controlled, in situ formation of the ylide, which can then be trapped by a suitable dipolarophile to afford complex cycloadducts with good yield and diastereoselectivity. nottingham.ac.uk The versatility of pyridinium ylides is further demonstrated by their participation in conjugate addition reactions with enones to form dihydrofurans, showcasing their utility beyond cycloadditions. organic-chemistry.org
Table 1: Examples of Reactions Involving Pyridinium Ylides
| Ylide Precursor | Reactant (Dipolarophile) | Reaction Type | Product Class | Ref |
|---|---|---|---|---|
| N-alkylated Pyridinium Salt | Electron-poor Alkyne | 1,3-Dipolar Cycloaddition | Indolizine | nih.gov |
| Pyridine + Diazo Compound | Electrophilic Alkene | 1,3-Dipolar Cycloaddition | Tetrahydroindolizine | nottingham.ac.uk |
| Pyridinium Salt | Enone | Conjugate Addition / O-cyclization | 2,3-Dihydrofuran | organic-chemistry.org |
| Dicyanomethylide | Pyridinecarboxylic acid precursor | 1,3-Dipolar Cycloaddition | Pyrido[4,3-a]indolizine | clockss.org |
Tautomerism and Isomerization Processes within Tetrahydropyridine Systems
Tetrahydropyridine systems can exhibit various forms of isomerism, including tautomerism and stereoisomerism. These processes are critical in understanding the stability, reactivity, and biological activity of these compounds.
Ring-chain tautomerism is a type of isomerism where a molecule can exist in equilibrium between an open-chain structure and a cyclic structure. nih.govmdpi.com This phenomenon occurs when a molecule possesses functional groups that can undergo reversible intramolecular addition. nih.gov In the context of functionalized tetrahydropyridines, this typically involves the intramolecular nucleophilic attack of a substituent's heteroatom (like O, N, or S) onto an electrophilic center within the tetrahydropyridine ring or a side chain. youtube.com
For example, a tetrahydropyridine derivative bearing a hydroxyalkyl side chain can exist in equilibrium with its cyclic ether form, generated by the intramolecular attack of the hydroxyl group onto a double bond or an iminium intermediate within the ring system. The position of this equilibrium is influenced by factors such as solvent, temperature, and the thermodynamic stability of the cyclic versus the open-chain form. youtube.com The formation of five- and six-membered rings is generally favored due to lower ring strain. youtube.com
The presence of stereogenic centers and the non-planar nature of the tetrahydropyridine ring give rise to stereoisomerism and complex conformational dynamics. The stereoselective synthesis of polysubstituted tetrahydropyridines is an active area of research, with multicomponent reactions often yielding products with high diastereoselectivity. nih.govnih.gov
The tetrahydropyridine ring can adopt various conformations, such as half-chair or boat-like structures, similar to other six-membered rings like cyclohexane. windows.net The interconversion between these conformations is typically rapid at room temperature. The preferred conformation is determined by the steric and electronic interactions of the substituents on the ring. Computational methods are often employed to study the stable conformers and the energy barriers for their interconversion. cwu.edu The specific conformation of a tetrahydropyridine derivative can significantly influence its reactivity and its ability to bind to biological targets.
The isomerization of double bonds within the tetrahydropyridine ring is also a possibility. For instance, a prolonged reaction time in the synthesis of 1,4,5,6-tetrahydropyridines can lead to isomerization to the more stable 1,2,3,6- or 1,2,3,4-isomers, depending on the substitution pattern. nih.govnih.gov
Oxidation and Reduction Reactions of the Tetrahydropyridine Ring
The tetrahydropyridine ring is susceptible to both oxidation and reduction reactions, which can be used to modify its structure and properties.
Oxidation: The oxidation of tetrahydropyridines can lead to the formation of dihydropyridines, pyridines, or other oxidized products depending on the oxidant and reaction conditions. For example, some 1,2,3,4-tetrahydropyridine derivatives are sensitive to air and light, undergoing photoinduced oxidation in the presence of dioxygen to form stable heterocyclic hydroperoxides. nih.govresearchgate.net The stability of the oxidized products varies; for instance, certain 4-methylenetetrahydropyridines are readily oxidized to the corresponding pyridine, while related tetrahydropyridones are resistant to further oxidation. mdpi.com The oxidation of 1,4-disubstituted 1,2,3,6-tetrahydropyridines with potassium permanganate (B83412) can proceed in a stepwise manner, leading to 2-oxotetrahydropyridines and further to 3,4-dihydroxypiperidin-2-ones. researchgate.net
Reduction: The reduction of the double bond in the tetrahydropyridine ring is a common strategy to produce fully saturated piperidine (B6355638) derivatives. nih.gov This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of an acid. researchgate.netnih.gov For example, a reaction cascade involving rhodium-catalyzed C-H activation and cyclization can produce highly substituted 1,2-dihydropyridines, which are then reduced in situ with an acid/borohydride combination to yield 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity. nih.gov The choice of reducing agent and reaction conditions can be optimized to control the stereochemical outcome of the reduction. nih.gov
Table 2: Summary of Oxidation and Reduction Reactions
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Ref |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydropyridine derivative | Sunlight, O₂ | Heterocyclic hydroperoxide | Photooxidation | nih.gov |
| 4-Methylenetetrahydropyridine | O₂ | Pyridine | Oxidation | mdpi.com |
| 1,4-Disubstituted 1,2,3,6-tetrahydropyridine (B147620) | KMnO₄ | 2-Oxotetrahydropyridine, 3,4-Dihydroxypiperidin-2-one | Oxidation | researchgate.net |
| N-alkyl 1,2-dihydropyridine | Acid, Borohydride | 1,2,3,6-Tetrahydropyridine | Reduction | nih.gov |
| Iminopyridinium ylide | NaBH₄ | N-amino-1,2,3,6-tetrahydropyridine | Reduction | researchgate.net |
Selective Oxidation of Carbamoyl (B1232498) Precursors
The synthesis of 5-carbamoyl-1,2,3,6-tetrahydropyridine analogues can be achieved through the selective oxidation of corresponding piperidine precursors. A notable method for this transformation is the use of mercuric acetate (B1210297). This reagent has proven effective in the oxidation of N-alkyl substituted 4-piperidones to yield 2,3-dihydro-4-pyridones, demonstrating its utility in introducing unsaturation into the piperidine ring. arkat-usa.org The mechanism of this reaction generally involves the formation of an iminium ion intermediate, followed by elimination to create the double bond.
While direct oxidation of a 3-carbamoylpiperidine to a this compound is not extensively documented, the principle of selective oxidation of the piperidine ring is well-established. For instance, the mercuric acetate oxidation of tertiary amines, including various substituted piperidines, has been studied, and the course of the reaction can often be predicted based on the substitution pattern of the piperidine ring. chemsrc.com The presence of an electron-withdrawing group, such as a carbamoyl moiety, on the nitrogen can influence the regioselectivity of the oxidation.
In a related context, the oxidation of N-acyl-pyrrolidines and -piperidines has been investigated using systems like iron(II)-hydrogen peroxide and iron complex-molecular oxygen, leading to the formation of lactams. researchgate.net While this results in a different product, it highlights the reactivity of the C-H bonds adjacent to the nitrogen atom in N-acylated piperidines, which are the initial sites of attack during oxidation.
A plausible pathway for the selective oxidation of an N-substituted-3-carbamoylpiperidine to a this compound could involve an initial N-oxidation followed by a Polonovski-type reaction or direct C-H activation at the C6 position. The choice of oxidizing agent and reaction conditions would be crucial to favor the formation of the tetrahydropyridine over other potential oxidation products.
Reduction Methodologies for Introducing Tetrahydropyridine Moieties
The introduction of the 1,2,3,6-tetrahydropyridine moiety is frequently accomplished through the reduction of corresponding pyridinium salt precursors. This approach offers a versatile route to a wide range of substituted tetrahydropyridines.
One of the most common and effective methods is the reduction using sodium borohydride (NaBH₄). This reagent selectively reduces the pyridinium ring, leaving other functional groups, such as the carbamoyl group, intact. The reduction of N-substituted-3-carbamoylpyridinium salts with sodium borohydride in a suitable solvent like ethanol (B145695) proceeds readily to afford the corresponding 1-substituted-5-carbamoyl-1,2,3,6-tetrahydropyridines.
Another powerful technique is catalytic transfer hydrogenation. This method employs a hydrogen donor, such as formic acid or ethanol, in the presence of a transition metal catalyst, typically based on rhodium or iridium. Catalytic transfer hydrogenation offers a milder and often more selective alternative to direct hydrogenation with hydrogen gas. The reduction of 3-carbonyl pyridines and other N-heteroarenes has been successfully achieved using trichlorosilane (B8805176) catalyzed by hexamethylphosphoramide (B148902) (HMPA), providing access to various piperidines. arkat-usa.org Similarly, the transfer hydrogenation of pyridinium salts has been extensively studied, offering a reliable pathway to tetrahydropyridine derivatives.
The following table summarizes representative reduction methodologies for the synthesis of this compound analogues from their pyridinium precursors.
| Precursor | Reducing Agent/System | Product | Key Observations |
|---|---|---|---|
| N-Substituted-3-carbamoylpyridinium ylides | Sodium Borohydride (NaBH₄) in absolute ethanol | N-Substituted-carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridines | A general and efficient method for the synthesis of a variety of substituted tetrahydropyridines. |
| N-Alkyl-2-alkylpyridinium salts | Iridium phosphole catalyst with H₂ | 2-Aryl-substituted piperidines | Demonstrates the utility of catalytic hydrogenation for reducing pyridinium salts, which can be adapted for tetrahydropyridine synthesis. |
| Pyridinium and quinolinium species | Ethanol as a hydrogen source with an Ir catalyst | Saturated N-heterocycles | Highlights the use of a renewable hydrogen source for the reduction of pyridinium salts. |
Other Key Chemical Transformations and Rearrangements
Beyond oxidation and reduction, this compound analogues can undergo a variety of other chemical transformations, leveraging the reactivity of the double bond and the carbamoyl group.
The enamine-like character of the double bond in the 1,2,3,6-tetrahydropyridine ring makes it susceptible to electrophilic attack. This reactivity can be harnessed for various functionalization reactions at the C4 or C6 positions. For instance, reactions with electrophiles such as aldehydes or Michael acceptors could lead to the introduction of new substituents.
The double bond also allows for participation in cycloaddition reactions, most notably the Diels-Alder reaction, where the tetrahydropyridine can act as the dienophile. The Diels-Alder reaction is a powerful tool for the construction of complex polycyclic systems and has been widely applied in the synthesis of biomaterials and for drug delivery applications. nih.gov The reactivity of the tetrahydropyridine in such reactions would be influenced by the nature of the substituent on the nitrogen and the carbamoyl group.
Furthermore, rearrangement reactions of the tetrahydropyridine ring system can lead to the formation of other heterocyclic structures. For example, acid-catalyzed isomerizations could potentially shift the position of the double bond. Under certain conditions, ring-opening and ring-closing sequences could also be envisioned, providing access to a diverse range of nitrogen-containing compounds. The stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines has been observed to undergo a slow isomerization to the corresponding 1,4,5,6-tetrahydropyridine over several months. nih.gov
The carbamoyl group itself can be a site for chemical modification. Hydrolysis of the carbamoyl group would yield the corresponding carboxylic acid, which could then be further derivatized. Reduction of the carbamoyl group to an aminomethyl group is another potential transformation that would introduce a new functional handle into the molecule.
Structure Activity Relationship Sar Studies of 5 Carbamoyl 1,2,3,6 Tetrahydropyridine Derivatives
Impact of Substituent Position and Nature on Biological Activities
The biological profile of 5-carbamoyl-1,2,3,6-tetrahydropyridine and its analogs is profoundly influenced by the nature and position of various substituents on the tetrahydropyridine (B1245486) ring. Pharmacological activity is not only dictated by the core structure but is also finely tuned by the intricate interplay of different functional groups. nih.gov
Role of the Carbamoyl (B1232498) Group and Other Functional Moieties in Molecular Recognition
While direct studies on the 5-carbamoyl moiety in the 1,2,3,6-tetrahydropyridine (B147620) series are limited, the function of carbamoyl groups in analogous molecular recognition processes can provide valuable insights. The carbamoyl group, with its capacity for hydrogen bonding, can play a pivotal role in the binding of a ligand to its receptor. In a study on adenosine (B11128) receptor agonists, the introduction of a 5'-carbamoyl group on a ribose moiety was found to influence receptor affinity and agonist activity. nih.gov This suggests that the 5-carbamoyl group in the tetrahydropyridine scaffold could act as a key hydrogen bond donor or acceptor, anchoring the molecule within a binding pocket. The orientation and interaction of this group with specific amino acid residues of a target protein can be critical for molecular recognition and subsequent biological response.
Influence of Alkyl, Aryl, and Heteroaryl Substituents on Activity Profiles
The substitution at various positions of the tetrahydropyridine ring with alkyl, aryl, and heteroaryl groups can dramatically alter the biological activity profile. Studies on structurally related N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines have demonstrated that even subtle changes in substitution can impact anti-cancer activity. nih.gov Similarly, research on N-(substituted benzoylamino)-5-carbethoxymethyl-1,2,3,6-tetrahydropyridines revealed that different substituents on the benzoylamino moiety lead to varying anti-inflammatory activities. nih.gov
For instance, in a series of N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine analogs tested for anti-cancer activity, the nature of the substituent on the benzoyl group led to different potencies.
| Compound | Substituent (R) on Benzoyl Group | IC50 (μM) against Ishikawa Cell Line |
|---|---|---|
| EH1 | 4-tert-Butyl | >100 |
| EH2 | 4-Methoxy | 71.88 |
| EH3 | 2-Fluoro | >100 |
| EH4 | 3,4-Dichloro | >100 |
In another study focusing on anti-inflammatory activity, N-(substituted benzoylamino)-5-carbethoxymethyl-1,2,3,6-tetrahydropyridines were evaluated. The relative potencies varied with the substitution pattern on the benzoyl ring.
| Compound | Substituent on Benzoyl Group | Relative Potency (Carrageenan induced paw-edema assay) |
|---|---|---|
| 9a | 4-tert-Butyl | 0.07 |
| 9b | 4-Methoxy | >0.03 |
| 9c | 2-Fluoro | 0.14 |
| 9d | 3-Chloro | 0.4 |
| 9e | 3,4-Dichloro | 0.12 |
These findings underscore the importance of systematic exploration of the chemical space around the this compound scaffold to identify optimal substitution patterns for desired biological activities.
Electronic and Steric Effects of Substituents on Tetrahydropyridine Derivatives
The biological activity of tetrahydropyridine derivatives is governed by a complex interplay of electronic and steric properties of their substituents. These properties dictate how the molecule interacts with its biological target at a molecular level.
Correlation of Electronic Parameters with Observed Activities
Stereochemical Influence on Pharmacological Efficacy and Selectivity
Stereochemistry plays a crucial role in the pharmacological properties of chiral molecules. For derivatives of this compound that possess stereogenic centers, the different enantiomers or diastereomers can exhibit distinct pharmacological profiles. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can interact differently with the stereoisomers of a drug. While specific studies on the stereoselective synthesis and pharmacological evaluation of this compound enantiomers are not extensively documented in the reviewed literature, the stereoselective formation of tetrahydropyridines is an active area of research. nih.gov The spatial arrangement of the carbamoyl group and other substituents can significantly impact the binding affinity and efficacy of the compound.
Methodologies for the Development and Extension of Structure-Activity Relationship Databases
The systematic development and expansion of SAR databases are fundamental to modern drug discovery. nih.gov For a class of compounds like this compound derivatives, building a comprehensive SAR database involves several key methodologies.
Initially, a diverse library of analogs is synthesized with systematic variations in substituents at different positions of the tetrahydropyridine ring and the carbamoyl moiety. These compounds are then subjected to a battery of biological assays to determine their activity profiles.
Computational tools are increasingly employed to augment experimental data. Techniques such as 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models based on the synthesized compounds and their activities. nih.govresearchgate.netmdpi.comnih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.
The integration of experimental biological data with computational predictions allows for the iterative refinement of the SAR model. This approach facilitates a more rational and efficient exploration of the chemical space, ultimately leading to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The development of such databases for carboxamide-containing heterocycles is an ongoing effort in medicinal chemistry. rsc.org
Spectroscopic and Structural Characterization of 5 Carbamoyl 1,2,3,6 Tetrahydropyridine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different types of protons and carbons within a molecule. For tetrahydropyridine (B1245486) derivatives, the chemical shifts (δ) are indicative of the electronic environment of the nuclei.
In the ¹H NMR spectrum of a typical 5-carbamoyl-1,2,3,6-tetrahydropyridine analogue, distinct signals are expected for the vinyl proton, the protons on the saturated carbons of the ring, the N-H proton of the ring, and the two protons of the primary amide (-CONH₂) group. The protons of the amide group often appear as two separate broad singlets due to restricted rotation around the C-N bond.
The ¹³C NMR spectrum provides complementary information, showing signals for the olefinic carbons, the saturated carbons of the ring, and the carbonyl carbon of the amide group. The carbonyl carbon is typically found significantly downfield (e.g., >160 ppm).
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Tetrahydropyridine Analogue Data is representative and can vary based on substitution and solvent.
| Atom/Group | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
|---|---|---|
| Amide (-CONH₂ ) | 7.0 - 8.0 (br s, 2H) | - |
| Vinyl CH | 5.5 - 6.5 (m, 1H) | 120 - 140 |
| Allylic CH₂ | 3.0 - 4.0 (m, 2H) | 40 - 60 |
| Ring CH₂ adjacent to N | 2.5 - 3.5 (m, 2H) | 45 - 65 |
| Ring CH | 4.0 - 5.0 (m, 1H) | 50 - 70 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the molecule's connectivity. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the carbon signals for each CH, CH₂, and CH₃ group in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the molecular structure. For instance, an HMBC correlation from the amide protons to the carbonyl carbon and the adjacent ring carbon (C5) would confirm the placement of the carbamoyl (B1232498) group. researchgate.net Similarly, correlations from the vinyl proton to adjacent allylic carbons would confirm the ring structure.
These 2D techniques are powerful tools for confirming the constitution of newly synthesized tetrahydropyridine analogues. researchgate.net
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of a this compound analogue would be characterized by specific absorption bands corresponding to the vibrations of its functional groups.
Table 2: Characteristic IR Absorption Bands for this compound Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide & Amine (N-H) | Stretching | 3100 - 3500 (often two bands for -NH₂) |
| Alkene (C=C) | Stretching | 1640 - 1680 |
| Amide (C=O) | Stretching (Amide I band) | 1630 - 1695 |
The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and distinct N-H stretching bands in the 3100-3500 cm⁻¹ region would provide strong evidence for the carbamoyl functional group. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov This technique is essential for confirming the identity of a newly synthesized compound, distinguishing it from isomers or compounds with similar nominal masses.
For a this compound analogue, HRMS would confirm the expected molecular formula by matching the experimentally measured accurate mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).
Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can provide additional structural information. Common fragmentation pathways for these molecules might include the loss of the carbamoyl group (as CONH₂) or fragmentation of the tetrahydropyridine ring, helping to corroborate the proposed structure.
X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination
When a compound can be grown as a suitable single crystal, X-ray crystallography offers the most definitive structural information. researchgate.net It provides a precise three-dimensional map of the atomic positions in the solid state, confirming not only the connectivity but also the absolute stereochemistry and preferred conformation of the molecule. uzh.ch
For analogues such as certain 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates, X-ray analysis has been successfully employed to determine their structure. sciforum.net
X-ray crystallographic data allows for a detailed analysis of the molecule's conformation. The six-membered tetrahydropyridine ring is not planar and will adopt a preferred conformation, such as a half-chair or envelope, to minimize steric strain. nih.gov The analysis reveals precise bond lengths, bond angles, and torsion angles throughout the structure.
In the crystal lattice, molecules are arranged in a specific, repeating pattern stabilized by intermolecular forces. For carbamoyl-containing compounds, hydrogen bonding is often a dominant interaction, with the amide N-H protons acting as hydrogen bond donors and the carbonyl oxygen acting as an acceptor. These interactions can lead to the formation of complex supramolecular structures, such as dimers or chains, within the crystal. nih.gov
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing
The supramolecular assembly of molecules in a crystal lattice is dictated by a variety of intermolecular interactions, which collectively determine the stability and physical properties of the crystalline solid. In the case of this compound analogues, which possess functional groups capable of acting as hydrogen-bond donors and acceptors, as well as aromatic rings, hydrogen bonding and π-π stacking are expected to be predominant forces in their crystal packing.
Detailed crystallographic studies on functionalized tetrahydropyridine derivatives, such as Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA), provide valuable insights into the types of interactions that can be anticipated for this compound. nih.gov In the crystal structure of FTEAA, the molecular configuration is stabilized by an intramolecular N–H···O hydrogen bond, forming an S(6) loop. nih.gov The molecules are further organized into dimers via C–H···F interactions, which in turn form an R22(8) ring motif. acs.org These dimeric units are interconnected through C–H···O and N–H···F hydrogen bonds. nih.govacs.org
The presence of a carbamoyl group in this compound introduces additional hydrogen bonding capabilities. The amide protons (N-H) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This facilitates the formation of robust intermolecular hydrogen-bonded networks, often leading to the assembly of molecules into chains or sheets. For instance, in pyridine (B92270) dicarboxamides, molecules are held together by hydrogen-bonded R22(8) rings. mdpi.com
| Interaction Type | Description | Potential Role in this compound Analogues |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., N, O) and another nearby electronegative atom. | The carbamoyl group (-CONH2) provides both donor (N-H) and acceptor (C=O) sites, leading to the formation of strong intermolecular hydrogen bonds that can form chains, dimers, or more complex networks. |
| π-π Stacking | A non-covalent interaction between aromatic rings. | If analogues contain aromatic substituents, these interactions can contribute to the stabilization of the crystal structure by stacking the aromatic moieties. |
| C-H···O/N Interactions | Weaker hydrogen bonds where a carbon-bound hydrogen acts as the donor. | These interactions can provide additional stability to the crystal packing by connecting molecules in directions not dominated by stronger hydrogen bonds. |
| C-H···π Interactions | An interaction between a C-H bond and a π-system. | Can further stabilize the crystal lattice if aromatic rings are present in the structure. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of pharmaceutical compounds and analyzing complex mixtures. For this compound and its analogues, a robust and validated HPLC method is essential to ensure quality control and accurate quantification. Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like tetrahydropyridine derivatives. ijsrst.comresearchgate.net
A typical RP-HPLC method for the purity assessment of a pyridine derivative involves a C18 stationary phase, which is non-polar, and a polar mobile phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govptfarm.pl Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation of the main compound from its impurities. ijsrst.com
Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. ptfarm.pl The method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ijsrst.com Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijsrst.comptfarm.pl
For instance, a validated RP-HPLC method for a novel synthetic pyridine derivative was developed using a C18 column with a mobile phase of acetonitrile and trifluoroacetic acid in water, and UV detection at 220 nm. researchgate.net The validation of such a method ensures that it is accurate, precise, and reliable for the routine analysis of the compound's purity. ijsrst.com
Below is a table summarizing typical parameters for an HPLC method for the purity assessment of a tetrahydropyridine derivative:
| Parameter | Typical Value/Condition | Description |
| Stationary Phase | C18 (Octadecylsilyl) | A non-polar stationary phase that retains the analyte based on hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (e.g., 30:70 v/v) | A polar mobile phase. The organic modifier (acetonitrile) and acid modifier (TFA) are adjusted to achieve good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | The rate at which the mobile phase passes through the column. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 220-290 nm | The UV wavelength at which the analyte has strong absorbance, providing high sensitivity. |
| Injection Volume | 10 µL | The volume of the sample solution introduced into the HPLC system. |
| Linearity (r²) | > 0.999 | A measure of how well the detector response correlates with the analyte concentration over a given range. |
| Accuracy (% Recovery) | 98-102% | The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of analyte. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| LOD | ng/mL range | The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated. |
| LOQ | ng/mL to µg/mL range | The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. |
Theoretical and Computational Investigations of 5 Carbamoyl 1,2,3,6 Tetrahydropyridine
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and properties of molecules. DFT is widely used to determine the ground-state geometry and electronic properties, while TD-DFT is employed to study excited states and predict spectroscopic behavior. For a molecule like 5-Carbamoyl-1,2,3,6-tetrahydropyridine, these calculations would provide fundamental insights into its reactivity, stability, and spectral characteristics.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of electron density distribution would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Properties (e.g., Vibrational, UV/VIS, NMR Spectra)
Theoretical calculations can predict various spectroscopic properties. Vibrational (infrared and Raman) spectra can be simulated to identify characteristic functional group frequencies. TD-DFT calculations can predict electronic transitions, which correspond to peaks in a UV/VIS spectrum. Furthermore, NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. Comparing these predicted spectra with experimental data is a standard method for validating computational models.
Conformational Analysis and Potential Energy Surface Mapping
The tetrahydropyridine (B1245486) ring is not planar and can adopt several conformations, such as half-chair or boat forms. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. Mapping the potential energy surface (PES) provides a detailed landscape of the energy changes associated with rotations around single bonds, revealing the energy barriers between different conformers and identifying stable and transition states.
Computational Approaches to Reaction Mechanisms and Transition States
Computational methods are invaluable for studying the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. For this compound, this could involve studying its synthesis, degradation, or potential metabolic pathways.
Intermolecular Interactions and Supramolecular Chemistry Studies
In the solid state, molecules interact with their neighbors through various non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions dictate the crystal packing and influence the physical properties of the material.
Theoretical Assessment of Hydrogen Bonding Networks and π-π Stacking Interactions
The supramolecular architecture and biological activity of this compound are significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-π stacking. Computational chemistry provides powerful tools to investigate these interactions at an atomic level, offering insights into the stability, conformation, and intermolecular associations of the molecule.
Hydrogen bonds play a crucial role in defining the structure of both individual molecules and their larger assemblies. chemrxiv.org In the case of this compound, the carbamoyl (B1232498) group (-CONH2) and the secondary amine within the tetrahydropyridine ring are primary sites for hydrogen bonding. The amide protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom of the amine can serve as hydrogen bond acceptors. Theoretical assessments, often employing Density Functional Theory (DFT), can elucidate the geometry and energetics of these hydrogen bonds. Such studies can predict the formation of dimers or more extensive one-, two-, or three-dimensional hydrogen-bonding networks. researchgate.net The analysis of these networks is critical for understanding the crystal packing of the compound and its solubility characteristics.
Table 1: Illustrative Calculated Parameters for Hydrogen Bonding in a this compound Dimer
| Parameter | Value |
| H-bond Distance (N-H···O) | 2.1 Å |
| H-bond Angle (N-H···O) | 175° |
| Interaction Energy | -5.8 kcal/mol |
Applications of Computational Chemistry in Rational Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and development, enabling the rational design and optimization of lead compounds. For derivatives of this compound, these computational approaches can accelerate the identification of more potent and selective analogs.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. vistas.ac.inresearchgate.netnih.gov This method is instrumental in understanding the binding mode of this compound and its derivatives to their biological targets. By simulating the interaction between the ligand and the active site of a protein, molecular docking can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com
The results of molecular docking studies can provide valuable insights for the rational design of new analogs. For instance, if a particular hydrogen bond is found to be crucial for binding, modifications can be made to the ligand to enhance this interaction. Similarly, if a region of the binding pocket is found to be unoccupied, the ligand can be modified to include additional functional groups that can form favorable interactions in this space. mdpi.com The scoring functions used in molecular docking provide an estimation of the binding affinity, which can be used to rank different analogs and prioritize them for synthesis and biological testing. nih.gov
Table 2: Example Molecular Docking Results for this compound Analogs against a Hypothetical Target
| Compound | Docking Score (kcal/mol) | Key Interactions |
| This compound | -6.5 | H-bond with Ser122, π-cation with Arg87 |
| Analog A (N-benzyl) | -7.2 | H-bond with Ser122, π-π stacking with Phe210 |
| Analog B (3-chloro) | -6.8 | H-bond with Ser122, halogen bond with Leu198 |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the biological activity of new, unsynthesized compounds based solely on their chemical structure.
For a series of this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors with their experimentally determined biological activity. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). nih.gov Once a statistically robust QSAR model is established, it can be used to screen virtual libraries of compounds and identify those with the highest predicted activity. This approach can significantly reduce the time and resources required for the discovery of new drug candidates.
Table 3: Sample Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives
| Descriptor | Type | Description |
| Molecular Weight (MW) | 1D | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 2D | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 2D | The sum of the surfaces of polar atoms in a molecule. |
| Molecular Volume | 3D | The volume occupied by the molecule. |
Advanced Applications and Emerging Research Directions for 5 Carbamoyl 1,2,3,6 Tetrahydropyridine in Chemical Sciences
Role as Synthetic Intermediates in Complex Molecule Synthesis
The tetrahydropyridine (B1245486) scaffold is a cornerstone in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The functional groups present on the 5-Carbamoyl-1,2,3,6-tetrahydropyridine ring, namely the carbamoyl (B1232498) group and the endocyclic double bond, offer versatile handles for synthetic transformations.
Precursors to Diverse Biologically Active Heterocyclic Systems
The tetrahydropyridine moiety is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals. chemrxiv.orgresearchgate.net While the direct use of this compound as a precursor for a wide array of specific biologically active heterocyclic systems is not extensively detailed in current literature, its structural framework suggests significant potential.
The closely related natural alkaloid, Guvacine (1,2,3,6-tetrahydropyridine-3-carboxylic acid), found in the areca nut, demonstrates the biological relevance of this scaffold. mdpi.comnih.gov As the amide derivative of Guvacine, this compound could serve as a key intermediate in the synthesis of analogues with modified pharmacokinetic and pharmacodynamic properties. The amide group can be a crucial pharmacophore or a site for further chemical modification to generate libraries of compounds for biological screening. The general class of tetrahydropyridine derivatives has been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, highlighting the potential for new bioactive systems derived from this core structure. chemrxiv.org
| Precursor Compound | Related Biologically Active Systems/Derivatives | Potential Therapeutic Areas |
| Tetrahydropyridine Scaffold | Guvacine, Arecoline | CNS disorders, Anti-inflammatory agents |
| This compound | Synthetic analogues of natural alkaloids | Drug discovery and development |
Building Blocks for Polycyclic and Fused-Ring Compounds
The creation of polycyclic and fused-ring systems is a significant endeavor in synthetic chemistry, often leading to compounds with unique three-dimensional structures and biological activities. researchgate.net Although specific examples of this compound being used as a building block for such complex architectures are not prominent in the literature, its chemical structure is amenable to reactions that form fused rings.
The double bond within the tetrahydropyridine ring can participate in cycloaddition reactions, and the secondary amine provides a nucleophilic center for annulation strategies. These reactions could pave the way for the synthesis of novel polycyclic scaffolds that incorporate the tetrahydropyridine motif. The development of efficient synthetic routes to these complex molecules is an ongoing area of research with implications for the discovery of new therapeutic agents.
Applications in Chemical Biology and Materials Science
Beyond its role as a synthetic intermediate, the tetrahydropyridine framework has potential applications in the fields of chemical biology and materials science.
Development as Spin-Labeling Substrates for Biological System Studies
The application of this compound as a spin-labeling substrate for biological system studies is an area that remains to be explored. Spin-labeling, a technique used in electron paramagnetic resonance (EPR) spectroscopy, typically involves the introduction of a stable radical (nitroxide) into a molecule of interest to study its structure, dynamics, and interactions. While there are no specific reports on the use of this compound for this purpose, the tetrahydropyridine scaffold could potentially be functionalized with a nitroxide moiety to create novel spin labels.
Exploration in Novel Materials and Chemical Probes
The use of this compound in the development of novel materials and chemical probes is not well-documented. However, heterocyclic compounds, in general, are of interest in materials science for their potential electronic and optical properties. Terpyridine derivatives, for instance, have been explored for applications in optoelectronics and as catalysts. nih.gov It is conceivable that derivatives of this compound could be investigated for similar applications, for example, by polymerization or incorporation into larger conjugated systems. As a chemical probe, its ability to interact with specific biological targets could be harnessed, though this would require significant further research.
Use in the Food Industry (as exemplified by natural THP-containing compounds)
While there is no evidence to suggest that this compound is used in the food industry, other tetrahydropyridine derivatives are notable for their contribution to the flavor and aroma of certain foods. For instance, 6-Acetyl-2,3,4,5-tetrahydropyridine is a key aroma compound responsible for the characteristic smell of baked goods like white bread and popcorn, formed through Maillard reactions during heating. researchgate.netnih.gov
| Compound | Relevance to Food Industry |
| 6-Acetyl-2,3,4,5-tetrahydropyridine | Key aroma compound in baked goods |
| Guvacine | Natural component of areca nut (chewed, not a food) |
| Betanin | Natural food colorant from beets |
Innovative Methodologies for Derivatization and Scaffold Modifications
The derivatization of the this compound scaffold is a key area of research aimed at synthesizing analogs with tailored properties. Methodologies primarily focus on modifications of the tetrahydropyridine ring and the carbamoyl group.
One prominent approach involves the synthesis of N-substituted derivatives. auctoresonline.org These reactions typically introduce various functional groups at the nitrogen atom of the tetrahydropyridine ring, which can significantly influence the molecule's biological activity. The general synthetic scheme often starts with the parent tetrahydropyridine, which is then reacted with a range of electrophiles to yield a library of N-substituted compounds.
Another innovative strategy focuses on the modification of the carbamoyl group. The amide functionality of the carbamoyl group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for further derivatization. Standard esterification or amidation reactions can be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.
Furthermore, multicomponent reactions (MCRs) are being explored for the efficient, one-pot synthesis of highly functionalized tetrahydropyridine derivatives. ufms.br These methods offer advantages such as high atom economy and reduced reaction times. While not yet specifically reported for this compound, the application of MCRs to its synthesis and derivatization represents a promising future direction.
Below is an interactive data table summarizing various synthetic approaches to tetrahydropyridine derivatives, which could be adapted for this compound.
| Synthetic Approach | Key Reagents | Potential Modifications | Reference |
| N-Substitution | Alkyl halides, Acyl chlorides | Introduction of various functional groups at the ring nitrogen | auctoresonline.org |
| Carbamoyl Group Modification | Acid/Base Hydrolysis, Esterification/Amidation reagents | Conversion to esters, amides, etc. | |
| Multicomponent Reactions | Aldehydes, Amines, β-ketoesters | One-pot synthesis of complex derivatives | ufms.br |
Future Prospects and Unexplored Research Avenues for this compound
The unique structural motif of this compound opens up a plethora of unexplored research avenues and future applications. The presence of both a cyclic amine and a carboxamide group within the same molecule makes it an attractive candidate for medicinal chemistry and materials science.
In the realm of medicinal chemistry, tetrahydropyridine derivatives have shown a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. auctoresonline.org Specifically, tetrahydropyridine-4-carboxamides have been identified as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), suggesting that the 5-carbamoyl isomer could also exhibit interesting pharmacological activities. nih.gov Future research should focus on the systematic biological evaluation of this compound and its derivatives against a panel of biological targets. The carboxamide moiety is a privileged pharmacophore in drug discovery, known for its ability to form key hydrogen bond interactions with biological macromolecules. nih.gov
The development of stereoselective synthetic methods for this compound is another critical area for future investigation. The presence of a stereocenter at the 5-position implies that the enantiomers of this compound could have different biological activities. Enantioselective synthesis would allow for the detailed study of the individual enantiomers and their structure-activity relationships.
From a materials science perspective, the functional groups on this compound could be utilized for the synthesis of novel polymers and coordination complexes. The nitrogen atom in the ring and the oxygen and nitrogen atoms of the carbamoyl group can act as coordination sites for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas-storage properties.
The following table outlines potential research directions and their significance:
| Research Direction | Potential Application | Significance |
| Biological Screening | Drug Discovery | Identification of new therapeutic agents |
| Stereoselective Synthesis | Medicinal Chemistry | Elucidation of structure-activity relationships of enantiomers |
| Polymer Synthesis | Materials Science | Development of novel functional materials |
| Coordination Chemistry | Catalysis, Gas Storage | Creation of new metal-organic frameworks |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-carbamoyl-1,2,3,6-tetrahydropyridine derivatives, and how are these compounds characterized?
- Methodological Answer : Derivatives of 1,2,3,6-tetrahydropyridine are typically synthesized via reductive amination or nucleophilic substitution. For example, N-substituted analogs (e.g., anti-inflammatory agents) are prepared by reacting tetrahydropyridine intermediates with carbonylating agents like 2-thiophenecarbonyl chloride. Yields range from 60% to 83%, with characterization via NMR (e.g., δ 7.45 ppm for NH protons) and elemental analysis .
Q. How can researchers validate the purity of 1,2,3,6-tetrahydropyridine derivatives in pharmaceutical contexts?
- Methodological Answer : High-performance liquid chromatography (HPLC) is used to quantify impurities. For instance, USP standards recommend chromatographic separation with a relative retention time of 0.6 for 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine, ensuring ≤0.0001% impurity in paroxetine hydrochloride formulations. Replicate injections must have ≤15% RSD .
Q. What neurotoxic mechanisms are associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in Parkinson’s disease models?
- Methodological Answer : MPTP induces parkinsonism by metabolizing to MPP+, which inhibits mitochondrial complex I, causing oxidative stress and dopaminergic neuron death. Experimental models use intraperitoneal MPTP administration (e.g., 20 mg/kg twice daily for 5 days in mice), followed by assays for glutathione (GSH) depletion and antioxidant enzyme activity .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the synthesis of N-substituted 1,2,3,6-tetrahydropyridines?
- Methodological Answer : Regioselectivity is controlled via steric and electronic effects. For example, using bulky substituents (e.g., 2-furoyl groups) on the tetrahydropyridine ring directs substitution to the 5-position, as evidenced by NMR shifts (δ 6.15 ppm for C4-H). Catalytic hydrogenation (Pd/C, ethanol) further stabilizes intermediates .
Q. What strategies resolve contradictions in neurotoxic outcomes of MPTP analogs across studies?
- Methodological Answer : Discrepancies in neurotoxicity (e.g., serotonin vs. dopamine depletion) arise from species-specific metabolism and dosing regimens. Cross-validation using LC-MS for metabolite profiling (e.g., MPP+ quantification) and multi-omics approaches (e.g., proteomics of SH-SY5Y cells) can clarify mechanisms .
Q. How do physicochemical properties of 1,2,3,6-tetrahydropyridine derivatives influence their stability in biological assays?
- Methodological Answer : Derivatives like N-nitroso-1,2,3,6-tetrahydropyridine (CAS 55556-92-8) exhibit sensitivity to light and heat due to the nitroso group. Stability is maintained by storing compounds at −80°C in amber vials and using antioxidants (e.g., ascorbic acid) in buffer solutions .
Q. What in vivo models are most effective for studying neuroprotection against MPTP-induced toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
